molecular formula C24H21N3O3 B2497908 N-(2-ethoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide CAS No. 932320-87-1

N-(2-ethoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide

Cat. No. B2497908
CAS RN: 932320-87-1
M. Wt: 399.45
InChI Key: LMODJINVJOGYRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This chemical compound belongs to a class of synthetic organic molecules known for their potential in various biomedical applications. Although the specific compound "N-(2-ethoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide" is not directly mentioned in the available literature, research on similar quinazolinone derivatives indicates their importance in medicinal chemistry due to their broad spectrum of biological activities.

Synthesis Analysis

The synthesis of related quinazolinone compounds involves multiple steps, including cyclization, acylation, and substitution reactions. For example, one method describes the synthesis of a related compound through the cyclization of 2-aminophenyl-ethanone with N,N-dimethylformamide dimethylacetal, achieving a high purity yield through a five-step process (Ma Wenpeng et al., 2014). Another approach involves the Sonogashira cross-coupling reaction, indicating the versatility of synthetic strategies for such compounds (Shylaprasad Durgadas et al., 2013).

Molecular Structure Analysis

Quinazolinone derivatives generally feature a bicyclic system with a wide range of functional groups that can be modified to alter their chemical and physical properties. The crystal structure analysis of a similar compound revealed that the quinazolinone unit is almost planar, with substituents that may influence its overall geometry and intermolecular interactions, as evidenced by studies involving crystallography and Hirshfeld surface analysis (Yassir Filali Baba et al., 2019).

Scientific Research Applications

Pharmacological Potential

  • Analgesic and Anti-inflammatory Activities : Studies on quinazolinyl acetamides, similar to the compound , have revealed their potential in treating pain and inflammation. For instance, certain synthesized quinazolinyl acetamides demonstrated significant analgesic and anti-inflammatory properties, offering a promising avenue for new therapeutic agents in these domains. The compounds showed comparable or superior efficacy to standard drugs like diclofenac sodium, with a comparatively mild ulcerogenic potential, suggesting safer alternatives for pain and inflammation management (Alagarsamy et al., 2015).

  • Antimicrobial Activities : Quinazoline derivatives have been explored for their potential as antimicrobial agents. The synthesis of various quinazolinone compounds has led to the identification of structures with significant antibacterial and antifungal activities, indicating the usefulness of this class in developing new antimicrobial therapies. This suggests that N-(2-ethoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide could also be investigated for similar activities, contributing to the fight against resistant microbial strains (Desai et al., 2007).

  • Synthetic Methodologies : Research has also focused on the synthesis of quinazolinone derivatives, highlighting the importance of developing efficient, high-yield methods to produce these compounds. Such studies are crucial for facilitating the exploration of quinazolinones in various pharmacological studies, potentially including the specific acetamide . The development of new synthetic routes can enhance the availability and purity of these compounds for further research (Jiang et al., 2011).

properties

IUPAC Name

N-(2-ethoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3/c1-2-30-21-15-9-7-13-19(21)25-22(28)16-27-20-14-8-6-12-18(20)23(26-24(27)29)17-10-4-3-5-11-17/h3-15H,2,16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMODJINVJOGYRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide

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